2,2,2-Trichloro-N-(dimethylcarbamoyl)acetamide
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Overview
Description
2,2,2-Trichloro-N-(dimethylcarbamoyl)acetamide is a chemical compound with the molecular formula C4H6Cl3NO. It is also known by other names such as α,α,α-Trichloroacetamide and Trichloroacetamide . This compound is characterized by the presence of three chlorine atoms attached to the acetamide group, making it a trichloro derivative of acetamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-(dimethylcarbamoyl)acetamide typically involves the reaction of trichloroacetyl chloride with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Cl3C-COCl+(CH3)2NH→Cl3C-CON(CH3)2+HCl
Industrial Production Methods
Industrial production of this compound may involve the use of phosgene and dimethylamine in a flow reactor at elevated temperatures. The reaction conditions are optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(dimethylcarbamoyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form trichloroacetic acid and dimethylamine.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, can react with the compound in substitution reactions.
Acidic or Basic Conditions: Hydrolysis can be facilitated under acidic or basic conditions.
Major Products
Trichloroacetic Acid: Formed during hydrolysis.
Dimethylamine: Another product of hydrolysis.
Scientific Research Applications
2,2,2-Trichloro-N-(dimethylcarbamoyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-N-(dimethylcarbamoyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues. This inhibition can affect various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloroacetamide
- Dimethylcarbamoyl Chloride
- Trichloroethylene
Uniqueness
2,2,2-Trichloro-N-(dimethylcarbamoyl)acetamide is unique due to its specific structure, which combines the trichloroacetamide moiety with a dimethylcarbamoyl group. This unique structure imparts distinct chemical and biological properties to the compound, differentiating it from other similar compounds .
Properties
CAS No. |
31468-13-0 |
---|---|
Molecular Formula |
C5H7Cl3N2O2 |
Molecular Weight |
233.48 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(dimethylcarbamoyl)acetamide |
InChI |
InChI=1S/C5H7Cl3N2O2/c1-10(2)4(12)9-3(11)5(6,7)8/h1-2H3,(H,9,11,12) |
InChI Key |
DUQRRADRCXBJDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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